ethyl 6-amino-5,5,7-tricyano-3,5,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate-8-spiro-3'-(1'-benzyl-1',3'-dihydro-2'H-indol-2'-one)
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Overview
Description
Ethyl 6-amino-1’-benzyl-5,5,7-tricyano-2’-oxospiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-2-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-1’-benzyl-5,5,7-tricyano-2’-oxospiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions to form the spiro structure. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-1’-benzyl-5,5,7-tricyano-2’-oxospiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound .
Scientific Research Applications
Ethyl 6-amino-1’-benzyl-5,5,7-tricyano-2’-oxospiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 6-amino-1’-benzyl-5,5,7-tricyano-2’-oxospiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5,5,7-tricyano-3,5,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate-8-spiro-3’-(1’-benzyl-1’,3’-dihydro-2’H-indol-2’-one)
- Benzyl 6-amino-5,5,7-tricyano-8-(3-fluorophenyl)-3,5,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate
Uniqueness
Ethyl 6-amino-1’-benzyl-5,5,7-tricyano-2’-oxospiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-2-carboxylate stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where such properties are desired .
Properties
Molecular Formula |
C29H24N6O3 |
---|---|
Molecular Weight |
504.5g/mol |
IUPAC Name |
ethyl 6-amino-1'-benzyl-5,5,7-tricyano-2'-oxospiro[3,8a-dihydro-1H-isoquinoline-8,3'-indole]-2-carboxylate |
InChI |
InChI=1S/C29H24N6O3/c1-2-38-27(37)34-13-12-20-23(16-34)29(22(14-30)25(33)28(20,17-31)18-32)21-10-6-7-11-24(21)35(26(29)36)15-19-8-4-3-5-9-19/h3-12,23H,2,13,15-16,33H2,1H3 |
InChI Key |
HVARMSBQVRYMEU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC=C2C(C1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=C(C2(C#N)C#N)N)C#N |
Canonical SMILES |
CCOC(=O)N1CC=C2C(C1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=C(C2(C#N)C#N)N)C#N |
Origin of Product |
United States |
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